2-(2,4,6-Trichlorophenoxy)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSCJRQKCYABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891613 | |
| Record name | 2-(2,4,6-trichlorophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26398-84-5 | |
| Record name | 2-(2-aminoethoxy)-1,3,5-trichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Classification and Relevance Within Phenoxyethylamine Chemistry
2-(2,4,6-Trichlorophenoxy)ethanamine is classified as a substituted phenoxyethylamine. This classification is based on its core structure, which consists of a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an ethylamine (B1201723) chain. The defining features of this particular molecule are the three chlorine atoms substituted at the 2, 4, and 6 positions of the phenyl ring.
The presence of the trichlorinated ring significantly influences the compound's chemical properties, including its reactivity and lipophilicity. Within the broader family of phenoxyethylamines, which are known for a wide range of biological activities, the specific substitution pattern of this compound makes it a particularly useful building block in organic synthesis. Its primary relevance lies in its utility as a key intermediate in the manufacturing of certain fungicides, where the trichlorophenoxy moiety is a critical component of the final active ingredient's structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H8Cl3NO |
| Molecular Weight | 240.52 g/mol |
| CAS Number | 26398-84-5 |
Historical Perspective on Its Chemical Study and Derivatives
The study of 2-(2,4,6-Trichlorophenoxy)ethanamine is closely tied to the historical development of phenoxy herbicides and related compounds in the mid-20th century. While the compound itself does not have an extensive, independent history of study, its structural motifs are rooted in the discovery and application of compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid), which were first synthesized in the 1940s. wikipedia.org The exploration of chlorinated phenoxy compounds for biological activity paved the way for the investigation of a wide array of derivatives.
The specific interest in this compound and its derivatives emerged with the development of imidazole (B134444) fungicides. The synthesis of prochloraz (B1679089), a widely used agricultural fungicide, utilizes N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine as a key intermediate. echemi.com This application has driven the majority of the chemical literature and patent activity surrounding this compound and its N-substituted derivatives. Consequently, the historical context of this compound is less about its own discovery and more about its role in the timeline of modern agrochemical development.
Overview of Research Areas and Methodological Approaches
De Novo Synthesis of this compound
The creation of this compound from basic precursors is a multi-step process that hinges on the initial formation of a key intermediate, 2-(2,4,6-trichlorophenoxy)chloroethane. This intermediate is then typically subjected to amination to yield the target primary amine.
The primary synthetic pathway commences with the etherification of 2,4,6-trichlorophenol (B30397). In a common industrial method, 2,4,6-trichlorophenol is dissolved in an aqueous solution of sodium hydroxide (B78521) to form the corresponding sodium salt. google.com This phenoxide is then reacted with an excess of a two-carbon electrophile, typically 1,2-dichloroethane. google.com This reaction, a variation of the Williamson ether synthesis, results in the formation of 2-(2,4,6-trichlorophenoxy)chloroethane. google.com
The subsequent step involves the conversion of the chloroethane (B1197429) intermediate to the ethanamine. This is achieved through nucleophilic substitution, where the chlorine atom is displaced by an amine group. While specific literature detailing the direct conversion to the primary amine using ammonia (B1221849) is sparse, the synthesis of its N-alkylated derivatives from this intermediate is well-documented, implying a similar foundational reaction pathway. google.comguidechem.com
Significant improvements in the synthesis of the 2-(2,4,6-trichlorophenoxy)chloroethane intermediate have been achieved through the optimization of reaction conditions. Traditional methods often require lengthy reaction times, sometimes extending over two days. google.com The introduction of phase-transfer catalysts has been shown to dramatically accelerate this process. google.com
Furthermore, in the subsequent amination step to form N-alkylated derivatives, the use of hydrophilic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, as a solvent has proven highly effective. google.com This approach not only avoids the need for an additional catalyst but also significantly shortens the reaction time from days to a matter of hours. google.com This optimization leads to a near-quantitative conversion of the starting material, with product yields reaching approximately 98%. google.com
Table 1: Comparison of Synthetic Conditions for Etherification and Amination
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Etherification Catalyst | None specified | Phase-Transfer Catalyst (e.g., Tetrabutylammonium (B224687) bromide) google.com |
| Etherification Time | ~2 days google.com | 6–8 hours google.com |
| Amination Solvent | Organic Solvents | Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) google.com |
| Amination Time | ~2 days google.com | 2–5 hours google.com |
| Overall Yield | Lower | Up to 98% google.com |
The key catalytic innovation in the de novo synthesis is the use of a phase-transfer catalyst (PTC) during the initial etherification step. google.com Tetrabutylammonium bromide is a commonly employed PTC for this purpose. google.com The mechanism involves the tetrabutylammonium cation forming an ion pair with the trichlorophenoxide anion. This bulky, lipophilic ion pair is soluble in the organic phase (1,2-dichloroethane), allowing the phenoxide to react efficiently with the chloroalkane. This overcomes the immiscibility of the aqueous sodium hydroxide phase and the organic dichloroethane phase, thereby dramatically increasing the reaction rate. google.com
In the amination step, the use of an ionic liquid as the reaction medium provides a different type of catalytic advantage. While not a catalyst in the traditional sense, the ionic liquid acts as a polar, non-coordinating solvent that can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction, leading to higher efficiency and purity. google.com
Derivatization and Functionalization of the Amine Moiety of this compound
The primary amine group of this compound is a versatile functional handle for a wide array of chemical transformations, including N-alkylation, amidation, and carbamate (B1207046) formation.
N-alkylation is readily achieved by reacting the precursor, 2-(2,4,6-trichlorophenoxy)ethyl chloride or bromide, with a primary or secondary amine. guidechem.com This method is commonly used to produce various analogs.
N-n-propyl derivative : The synthesis of N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine is well-documented. nih.gov One method involves heating 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine in a pressurized reactor at 90°C for 8–10 hours. guidechem.comprepchem.com After the reaction, the excess amine is recovered, and the product is isolated. guidechem.com An alternative, highly efficient method utilizes an ionic liquid as a solvent, which significantly reduces the reaction time to just a few hours and increases the yield to 98%. google.com
N-butyl and N,N-diethyl derivatives : While specific synthetic procedures are not detailed in the reviewed literature, the synthesis of N-butyl and N,N-diethyl analogs is expected to follow the same reaction pathway. This would involve the substitution of n-propylamine with n-butylamine or diethylamine, respectively, to react with the 2-(2,4,6-trichlorophenoxy)ethyl chloride intermediate.
Table 2: Examples of N-Alkylated Derivatives
| Derivative Name | Alkyl Group | Molecular Formula |
|---|---|---|
| N-Ethyl-2-(2,4,6-trichlorophenoxy)ethanamine | Ethyl | C₁₀H₁₂Cl₃NO |
| N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine nih.gov | n-Propyl | C₁₁H₁₄Cl₃NO |
| N-Butyl-2-(2,4,6-trichlorophenoxy)ethanamine | n-Butyl | C₁₂H₁₆Cl₃NO |
| N,N-Diethyl-2-(2,4,6-trichlorophenoxy)ethanamine | Diethyl | C₁₂H₁₆Cl₃NO |
The primary amine can be readily converted into amides and carbamates using standard organic synthesis techniques.
tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate : This carbamate derivative serves as a common intermediate in organic synthesis where protection of the amine group is required. Its formation from this compound follows a standard procedure for Boc-protection. The reaction typically involves treating the primary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. nih.govresearchgate.net This reaction is generally high-yielding and clean. The existence of this specific compound is confirmed by its unique CAS number, 1424939-65-0. parchem.com
N-(2-ethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide : This compound is an example of an amide derivative. uni.lusigmaaldrich.com The most direct synthesis for this specific structure involves the coupling of 2-(2,4,6-trichlorophenoxy)acetic acid with 2-ethylaniline (B167055). In this common amide bond formation reaction, the carboxylic acid is first activated, for instance, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting activated species is then reacted with 2-ethylaniline to form the final amide product. Alternative modern coupling reagents, such as phosphonium (B103445) salts or carbodiimides, can also be employed to facilitate this transformation under milder conditions. nih.gov
Chemo- and Regioselectivity in Synthetic Routes and Derivative Formation
The synthesis of this compound typically involves the formation of an ether linkage between a 2,4,6-trichlorophenol precursor and an aminoethyl moiety. This process, along with subsequent derivatization reactions, presents distinct challenges in chemo- and regioselectivity.
Regioselectivity in Ether Synthesis: O- vs. C-Alkylation
A primary synthetic route to the target compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, the sodium or potassium salt of 2,4,6-trichlorophenol acts as the nucleophile, reacting with a 2-haloethanamine derivative.
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbon atoms ortho and para to the hydroxyl group). This creates a competition between O-alkylation, which yields the desired ether, and C-alkylation, which results in the formation of a C-C bond at the ring, an undesired side-product.
Table 1: Influence of Solvent on Regioselectivity in a Model Williamson Ether Synthesis This table presents illustrative data from a model system to demonstrate the principles of regioselectivity applicable to the synthesis of this compound.
| Solvent | O-Alkylated Product Ratio (%) | C-Alkylated Product Ratio (%) |
| Acetonitrile (B52724) | 97 | 3 |
| Methanol (B129727) | 72 | 28 |
Data derived from studies on model Williamson ether synthesis reactions. researchgate.netrsc.org
As indicated by the model data, polar aprotic solvents like acetonitrile tend to favor O-alkylation, leading to a higher yield of the desired ether product. researchgate.net In contrast, protic solvents like methanol can lead to a substantial increase in the amount of the C-alkylated side-product. researchgate.netrsc.org Therefore, to maximize the yield of this compound, the synthesis would be strategically performed in a polar aprotic solvent.
Chemoselectivity in Synthetic Design
Chemoselectivity, the preferential reaction of one functional group over another, is a critical consideration when the alkylating agent also contains a reactive functional group, such as the amine in 2-haloethanamine.
If 2,4,6-trichlorophenoxide were reacted directly with 2-chloroethanamine, a competing reaction could occur where the amine of one 2-chloroethanamine molecule acts as a nucleophile, attacking another molecule and leading to dimerization or polymerization. A more significant issue is the potential for the primary amine of the product to react with the remaining 2-chloroethanamine, leading to secondary amine formation.
To circumvent these issues and ensure high chemoselectivity, a protecting group strategy is often employed. The amine functionality of the alkylating agent is temporarily masked, typically as an amide. For instance, N-(2-chloroethyl)acetamide could be used to react with the 2,4,6-trichlorophenoxide. This ensures that the only effective nucleophile in the system is the phenoxide, directing the reaction to form the desired C-O ether bond. The protecting acetyl group can then be removed in a subsequent hydrolysis step to yield the final primary amine product, this compound.
Selectivity in Derivative Formation
Once this compound is synthesized, its derivatization also relies on principles of chemoselectivity. The molecule possesses two main sites for further reaction: the primary amine and the chlorinated aromatic ring.
The primary amine is a potent nucleophile and a Brønsted-Lowry base. In contrast, the 2,4,6-trichlorophenoxy ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the three chlorine atoms. Consequently, reactions with electrophiles will occur with very high chemoselectivity at the amine nitrogen. For example, acylation of this compound with an acyl chloride or anhydride (B1165640) would proceed exclusively at the amine to form the corresponding amide, with no competing reaction at the aromatic ring.
Table 2: Predicted Selectivity in the Derivatization of this compound
| Reagent | Reactive Site | Expected Product | Selectivity |
| Acetyl Chloride | Primary Amine (-NH₂) | N-[2-(2,4,6-Trichlorophenoxy)ethyl]acetamide | High Chemoselectivity |
| Propanoyl Chloride | Primary Amine (-NH₂) | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propanamide | High Chemoselectivity |
| Electrophile (e.g., Br⁺) | Aromatic Ring | No Reaction (under standard conditions) | Ring is highly deactivated |
This predictable selectivity makes the primary amine group a reliable handle for introducing a wide variety of substituents to the molecule, allowing for the systematic synthesis of a library of N-acylated or N-alkylated derivatives.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies and Electronic Structure Properties of 2-(2,4,6-Trichlorophenoxy)ethanamine
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These studies can determine molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding a molecule's reactivity and interaction with its environment.
For a molecule like this compound, DFT studies would likely reveal a significant polarization of the electron density due to the presence of the three electronegative chlorine atoms on the phenyl ring and the oxygen and nitrogen atoms in the side chain. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
In related chlorophenoxy compounds, DFT calculations have been used to analyze the impact of chlorine substitution on the aromatic ring on the electronic properties. These studies generally show that the chlorine atoms withdraw electron density from the ring, affecting its aromaticity and reactivity. The lone pairs of electrons on the ether oxygen and the amine nitrogen in this compound would also be expected to play a significant role in its electronic properties and potential interactions.
Molecular Dynamics and Conformational Analysis for Conformational Preferences and Flexibility
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the flexibility of a molecule and identify its preferred three-dimensional structures. The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-O and C-C bonds of the ethoxyamine side chain.
The flexibility of the side chain is a critical determinant of how the molecule can interact with biological targets. MD simulations can track the atomic movements over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or near a biological membrane. These simulations can reveal the most stable conformations and the energy barriers between them.
For this compound, key conformational features would include the orientation of the ethanamine side chain relative to the trichlorophenoxy ring. The presence of the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring could sterically hinder the rotation around the C-O bond, potentially leading to a more restricted set of low-energy conformations. The flexibility of the terminal amino group is also important for its potential hydrogen bonding interactions.
Prediction of Physicochemical Descriptors via Computational Methods (e.g., TPSA, LogP, Rotatable Bonds) for Structural Understanding
Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for understanding their pharmacokinetic and pharmacodynamic behavior. Descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds provide valuable insights into a molecule's potential for absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential and polarity of a molecule, influencing its membrane permeability. LogP is a measure of a molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. Rotatable Bonds indicate the conformational flexibility of a molecule.
Below is a table of computationally predicted physicochemical descriptors for this compound and a structurally related compound, N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine.
| Descriptor | This compound | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine |
|---|---|---|
| Molecular Formula | C8H8Cl3NO | C11H14Cl3NO |
| Molecular Weight | 240.52 g/mol | 282.60 g/mol |
| XLogP3 | 2.8 | 4.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 4 | 6 |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | 21.3 Ų |
Computational Approaches to Structure-Reactivity Relationships (SAR/QSAR Methodologies)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect.
For compounds like this compound, key structural features that would likely be important in a SAR/QSAR analysis include:
Substitution on the phenyl ring: The number, position, and type of substituents (in this case, three chlorine atoms) would significantly influence the electronic and steric properties of the molecule.
The nature of the side chain: The length of the alkyl chain, the presence of the ether linkage, and the basicity of the amino group are all critical features.
By developing a mathematical model that relates these descriptors to the observed biological activity, a QSAR equation can be generated. This equation can then be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties. For auxin herbicides, a class of compounds structurally related to the phenoxy moiety of the title compound, QSAR studies have been instrumental in understanding the structural requirements for their herbicidal activity.
Environmental Transformation and Chemical Degradation Pathways
Hydrolysis Kinetics and Stability of 2-(2,4,6-Trichlorophenoxy)ethanamine and its Derivatives in Aqueous Environments
While specific hydrolysis data for this compound is not extensively documented, significant insights can be drawn from studies on its parent compound, prochloraz (B1679089). The stability of prochloraz in aqueous solutions is highly dependent on pH. inchem.org
Under slightly acidic to neutral conditions (pH 4.95 and 6.98), prochloraz exhibits considerable stability, with no significant degradation observed over a 30-day period at 22°C. inchem.orgfao.org However, under alkaline conditions, its susceptibility to hydrolysis increases markedly. At pH 9.18 and 22°C, the half-life of prochloraz is approximately 79 days. inchem.orgfao.org Degradation studies confirm that dissipation is faster at a pH of 9.2 compared to more acidic or neutral environments. nih.govhbku.edu.qa The primary hydrolysis pathway under alkaline conditions involves the formation of N-propyl-N-2-(2,4,6-trichlorophenoxy) ethylamine (B1201723), a close derivative of the subject compound. inchem.org This indicates that the ether linkage in the 2,4,6-trichlorophenoxy moiety is relatively stable to hydrolysis, while other parts of the parent molecule are more reactive.
This pH-dependent degradation pattern is also observed in other chlorophenoxy compounds, such as the herbicide 2,4-D, which shows a faster hydrolysis rate under alkaline conditions. juniperpublishers.com
Table 1: Hydrolysis Half-Life of Prochloraz in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (t½) | Observation Period |
|---|---|---|---|
| 4.0 | 15 - 31.5 | 18.4 - 19.2 days | 90 days |
| 4.95 | 22 | Stable | 30 days |
| 6.98 | 22 | Stable | 30 days |
| 7.0 | 15 - 31.5 | 22.6 - 25.1 days | 90 days |
| 9.18 | 22 | 78.9 days | - |
| 9.2 | 15 - 31.5 | 15.8 - 16.6 days | 90 days |
Data compiled from multiple sources. inchem.orgfao.orgnih.govhbku.edu.qa
Oxidative Degradation Mechanisms (e.g., Ozonation Studies of Related Compounds)
Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals (•OH), play a crucial role in the degradation of recalcitrant organic compounds. While direct ozonation studies on this compound are limited, research on related chlorophenolic compounds provides a framework for understanding potential degradation pathways.
Ozonation of chlorophenols often proceeds through the formation of hydroxylated intermediates. nih.gov For instance, the ozonation of 4-chlorophenol (B41353) results in the formation of hydrogen peroxide, which subsequently generates powerful •OH radicals that drive the degradation process. nih.gov The reaction can transform the parent compound into quinones, which are then cleaved to form smaller organic acids like formic and oxalic acid. nih.gov
Advanced Oxidation Processes (AOPs) have proven effective for the degradation of 2,4,6-Trichlorophenol (B30397) (TCP), the ultimate breakdown product of the prochloraz family. nih.gov The oxidative degradation of TCP by air ions, which include ozone, initiates with a substitution reaction to form 2,6-dichloro-1,4-benzenediol as the major primary product, along with minor products like 3,5-dichlorocatechol. acs.orgacs.org This suggests that a key oxidative mechanism involves the attack of nucleophiles on the aromatic ring, leading to hydroxylation and dechlorination. acs.orgacs.org Combining ozonation with other treatments, such as the Fenton process, can achieve complete removal of chlorophenoxy herbicides by mineralizing the intermediate degradation products. nih.gov
Photolytic Transformation Processes and Pathways
Photodegradation is another significant abiotic pathway for the transformation of this compound and its parent compounds in the environment. Prochloraz, the precursor to the subject compound, is known to be unstable when exposed to light. mdpi.com
The rate of photolytic degradation can be rapid, with studies reporting the photolysis half-life of prochloraz in water to be as short as 1.5 to 1.7 days under laboratory conditions. fao.orgmdpi.com When extrapolated to natural sunlight conditions, the half-life may extend to around 9.5 days. fao.org The degradation process typically follows pseudo-first-order kinetics. researchgate.net
Table 2: Photodegradation Half-Life of Prochloraz
| Compound/Formulation | Conditions | Half-Life (t½) |
|---|---|---|
| Prochloraz | In water (pH 5, 25°C), laboratory UV | 1.7 days |
| Prochloraz | In water, extrapolated to natural sunlight | 9.5 days |
| Prochloraz Technical | UV radiation | 7.79 hours |
| Prochloraz Emulsifiable Concentrate | UV radiation | 7.37 hours |
Data compiled from multiple sources. fao.orgresearchgate.net
Identification and Formation Pathways of Environmental Transformation Products (e.g., Metabolites from Prochloraz)
The environmental transformation of this compound is best understood within the broader metabolic pathway of prochloraz. The degradation of prochloraz is extensive and proceeds via cleavage of the imidazole (B134444) ring, followed by hydrolysis and further transformations of the side chain. inchem.orgnih.gov
This process generates a series of metabolites that all contain the stable 2,4,6-trichlorophenoxy moiety. eurl-pesticides.eueurl-pesticides.eu The primary formation pathway involves the initial breakdown of prochloraz to N-propyl-N-2-(2,4,6-trichlorophenoxy) ethylamine, which can then be de-propylated to form this compound. Further biotic or abiotic reactions lead to other key metabolites:
2-(2,4,6-trichlorophenoxy)ethanol (BTS 3037) : Formed through the deamination and subsequent reduction of the ethanamine side chain. inchem.orgnih.gov
2,4,6-trichlorophenoxyacetic acid (BTS 9608) : Results from the oxidation of the ethanol (B145695) derivative. inchem.orgnih.gov
2,4,6-Trichlorophenol (TCP) : Often considered the terminal metabolite, formed by the cleavage of the ether bond that links the side chain to the phenolic ring. researchgate.net
Other Metabolites : Additional transformation products such as BTS 44595, BTS 44596, and BTS 40348 have been identified in environmental and food samples, highlighting the complexity of the degradation cascade. eurl-pesticides.euuco.esacs.org For example, the degradation of prochloraz by the fungus Fusarium fujikuroi yields N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine as a major product. researchgate.net
Mechanistic Insights into Environmental Fate and Persistence
Influence of Environmental Conditions : The rate of degradation is highly dependent on local environmental factors. Hydrolysis is significantly accelerated in alkaline waters, while photodegradation is prominent in sunlit surface waters. In soil, persistence is influenced by temperature, moisture, and pH, which control microbial activity. nih.govjuniperpublishers.comresearchgate.net
Role of Biotic Degradation : Microbial action is the primary mechanism for the ultimate breakdown of these compounds in soil and water. juniperpublishers.com Various bacterial and fungal species have been identified that can degrade TCP and its precursors. nih.gov For example, the white-rot fungus Phanerochaete chrysosporium can oxidize TCP to 2,6-dichloro-1,4-benzoquinone, initiating the cleavage of the aromatic ring. researchgate.net
Formation of Bound Residues : In soil environments, a significant pathway for the dissipation of TCP is the formation of soil-bound residues, where the molecule becomes strongly adsorbed to soil organic matter. acs.orgacs.org This reduces its bioavailability but contributes to its long-term persistence in the terrestrial environment.
Applications in Chemical Synthesis and Research Tools
Role as a Chemical Intermediate in the Production of Complex Organic Molecules (e.g., Agrochemical Precursors)
The primary documented application of the 2-(2,4,6-trichlorophenoxy)ethanamine structural core is as a key chemical intermediate in the synthesis of agrochemical precursors. Specifically, its derivatives are integral to the production of prochloraz (B1679089), a widely used imidazole (B134444) fungicide. chemicalbook.com The synthesis pathway does not always use this compound directly but rather a closely related N-alkylated derivative, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine. echemi.com
This critical intermediate is typically synthesized by reacting 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine. echemi.com This process, known as amination, results in the formation of the secondary amine N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, which is also identified as the prochloraz metabolite BTS 40348. nih.govchemspider.com The foundational 2-(2,4,6-trichlorophenoxy)ethyl group provided by this precursor is the essential backbone upon which the final fungicide molecule is constructed.
Research has focused on optimizing the synthesis of this key intermediate. For example, patented methods describe the reaction of 2-(2,4,6-trichlorophenoxy)chloroethane with n-propylamine in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate, which acts as a solvent. google.com This approach has been shown to significantly shorten reaction times from days to a few hours and increase product yields to approximately 98%, demonstrating a significant process improvement. google.com
Table 1: Example Synthesis Parameters for Prochloraz Intermediate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Purity |
| 2-(2,4,6-Trichlorophenoxy)chloroethane | n-Propylamine | Ionic Liquid | 2 hours | 98% | 99.2% |
| 2-(2,4,6-Trichlorophenoxy)chloroethane | n-Propylamine | Ionic Liquid | 3 hours | 96% | 97.0% |
| 2-(2,4,6-Trichlorophenoxy)chloroethane | n-Propylamine | Ionic Liquid | 3 hours | 93% | 99.0% |
Data derived from a patented synthesis method demonstrating the efficiency of using an ionic liquid solvent. google.com
Utility as a Versatile Building Block for Diverse Organic Syntheses and Scaffold Construction
Beyond its specific role in agrochemical production, this compound is recognized as a versatile building block in organic synthesis. Chemical suppliers categorize it among functional classes such as amines, chlorides, ethers, and benzene (B151609) compounds, highlighting its multi-functional nature.
Its utility stems from two key structural features:
The Primary Amine Group: The terminal -NH2 group is a nucleophilic site that can readily participate in a wide array of chemical reactions. These include N-alkylation, acylation, reductive amination, and condensation reactions to form imines or amides. This reactivity allows chemists to easily attach the 2-(2,4,6-trichlorophenoxy)ethyl moiety to other molecules, building more complex structures.
The Trichlorophenoxy Scaffold: The 2,4,6-trichlorophenyl ring provides a rigid and sterically defined scaffold. This aromatic core is relatively inert to many common reaction conditions, allowing chemists to perform transformations on the amine group without disturbing the ring. Incorporating this bulky, halogenated group can significantly influence the physical, chemical, and biological properties of a target molecule.
This combination of a reactive handle (the amine) and a stable, functional scaffold makes this compound a useful starting material for creating libraries of compounds for research and development, particularly in medicinal and agricultural chemistry.
Potential in Polymer Chemistry or Advanced Material Development Research
Currently, there is limited published research detailing the specific use of this compound in polymer chemistry or the development of advanced materials. However, its molecular structure suggests potential avenues for such applications. The presence of a primary amine group means the compound could theoretically act as a monomer in polymerization reactions. For example, it could react with diacyl chlorides to form polyamides or with epoxides to form epoxy resins.
The incorporation of the trichlorophenoxy group into a polymer backbone could impart specific properties such as increased thermal stability, flame retardancy (due to the high chlorine content), and hydrophobicity. While this remains a speculative area, related research on other phenoxyacetic acids has shown their utility in creating molecularly imprinted polymers (MIPs) for selective binding of herbicides. nih.gov This suggests that with further research, this compound could serve as a functional monomer for creating specialized polymers and materials with tailored properties.
Function as a Research Reagent in Laboratory Methodologies
In a laboratory setting, this compound and its close derivatives serve as valuable research reagents, particularly in the context of analytical chemistry. The N-propylated derivative, known as Prochloraz Metabolite BTS 40348, is sold commercially as an analytical standard. nih.gov
Such compounds are essential for a variety of laboratory methodologies:
Reference Standards: In pesticide residue analysis, analytical standards of known purity are required to calibrate instruments (like gas or liquid chromatographs) and to accurately quantify the amount of a substance in an environmental or food sample.
Metabolic Studies: Research into how the fungicide prochloraz is broken down by organisms requires pure samples of its metabolites, including N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, to identify and track the metabolic pathways.
Synthesis of Analogs: The parent compound, this compound, can be used as a starting material to synthesize other related metabolites or molecular analogs for further toxicological or environmental fate studies.
Therefore, its function as a research chemical is critical for ensuring the accuracy of analytical methods and for advancing the scientific understanding of important agrochemicals.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies and Sustainable Production Routes for 2-(2,4,6-Trichlorophenoxy)ethanamine
Traditional synthesis of this compound and its N-alkylated derivatives often involves multi-step processes that can be lengthy and generate significant waste. A common route involves the etherification of 2,4,6-Trichlorophenol (B30397) with a dihaloethane, followed by amination. google.com Current research is focused on developing more efficient and environmentally benign alternatives that align with the principles of green chemistry.
Key areas of innovation include the use of phase-transfer catalysts and novel solvent systems. For instance, the etherification of 2,4,6-Trichlorophenol with dichloroethane can be significantly accelerated by employing a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. This approach facilitates the reaction between reactants in different phases (e.g., an aqueous solution of the phenoxide and an organic solution of the haloalkane), leading to dramatically shorter reaction times—reducing a process that could take days to mere hours. google.com
| Parameter | Traditional Method | Novel Method (Phase-Transfer Catalysis & Ionic Liquids) |
|---|---|---|
| Reaction Time | Days (for etherification) | 6-8 hours (for etherification); 2-5 hours (for amination) google.com |
| Solvent System | Conventional organic solvents, aqueous lye google.com | Ionic liquids (recyclable) google.com |
| Catalyst | None or simple base | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) google.com |
| Yield | Often lower due to side reactions | Up to 98% google.com |
| Sustainability | High energy consumption, significant wastewater and solvent waste google.com | Reduced energy, solvent recycling, higher efficiency google.com |
Development of Advanced Analytical Techniques for Complex Matrix Characterization in Research
Progress in understanding and utilizing this compound is intrinsically linked to the ability to accurately detect and characterize it, its precursors, and its derivatives. Research and quality control rely on a suite of analytical techniques, from foundational methods for reaction monitoring to sophisticated instrumentation for structural elucidation.
During synthesis, Thin-Layer Chromatography (TLC) is a rapid and effective tool for tracking the progress of a reaction, allowing researchers to determine when the starting materials have been fully consumed. google.com For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is commonly employed, providing quantitative data on the compound and any potential impurities. google.com
For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons, which is crucial for verifying the identity of newly synthesized derivatives. mdpi.com
In the context of identifying these compounds in complex environmental or research matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount. LC-MS, particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument, allows for the separation of the compound from a mixture followed by its highly accurate mass determination. nih.gov Tandem mass spectrometry (MS-MS) further fragments the molecule, creating a unique fingerprint that aids in its positive identification, even at trace levels. nih.gov
| Technique | Primary Application | Information Provided |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring google.com | Qualitative assessment of reaction completion. |
| Liquid Chromatography (LC/HPLC) | Purity assessment and quantification google.com | Quantitative data on product purity and impurity profile. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation mdpi.com | Detailed molecular structure and connectivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis and identification in complex matrices nih.gov | Separation, accurate mass, and structural fragmentation pattern for definitive identification. |
Deeper Understanding of Complex Reaction Mechanisms and Catalytic Processes
Future advancements in the synthesis of this compound hinge on a more profound understanding of the underlying reaction mechanisms and the role of catalysts. The shift from stoichiometric reagents to catalytic systems is a hallmark of modern organic chemistry, offering improved efficiency and selectivity.
The etherification step, a Williamson ether synthesis, is greatly enhanced by phase-transfer catalysis. The catalyst, typically a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase where the haloalkane resides, thereby overcoming the insolubility barrier and dramatically increasing the reaction rate. google.com
In the amination step, the mechanism is influenced by the choice of solvent and catalyst. Using recyclable ionic liquids not only improves the sustainability of the process but can also influence the reaction pathway, potentially avoiding the formation of di- and tri-substituted amine by-products that can occur in traditional methods using ammonia (B1221849). google.comgoogle.com Research into novel catalytic amination processes, such as those using transition metal catalysts (e.g., palladium or rhodium), could open new, highly efficient routes for C-N bond formation. mdpi.comsemanticscholar.org These advanced catalytic systems, which have been successfully applied to other amination reactions, could allow for the synthesis to occur under milder conditions and with greater precision. mdpi.comsemanticscholar.org
Exploration of New Non-Biological Applications for the Compound and its Derivatives
While this compound is primarily known as an intermediate in the synthesis of fungicides, its molecular structure holds potential for non-biological applications, particularly in material science. echemi.com The key components of the molecule—a rigid and bulky trichlorophenyl group and a reactive primary amine—make it an interesting building block for new materials.
Amines are widely used as building blocks for polymers, catalysts, and sensors. ijrpr.com The phenoxy group is a component of phenoxy resins, which are known for their excellent adhesion, chemical resistance, and mechanical strength, making them valuable in high-performance coatings, structural adhesives, and electronics. phlextek.comgoogle.com
Derivatives of this compound could be explored as monomers for specialty polymers or as curing agents for epoxy resins. The presence of the three chlorine atoms on the phenyl ring could impart specific properties to the resulting material, such as:
Flame Retardancy: Chlorinated compounds are known to act as flame retardants.
Chemical Resistance and Durability: The stable aromatic structure can enhance the thermal and chemical stability of a polymer backbone. rsc.org
Hydrophobicity: The chlorinated phenyl group can increase the water-repellent properties of surfaces.
Future research could focus on polymerizing derivatives of this compound to create novel phenoxy-amine based materials for advanced adhesives, protective coatings, or specialized composite materials. rsc.org
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules and materials. For this compound and its potential derivatives, advanced computational modeling can predict properties and guide synthetic efforts, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful in silico methods. These models establish a mathematical correlation between the chemical structure of a molecule and a specific property (e.g., thermal stability, solubility, or adhesive strength). pensoft.netresearchgate.net By calculating various molecular descriptors (e.g., steric, electronic, and topological parameters), researchers can build models that predict the properties of yet-to-be-synthesized derivatives. mdpi.comnih.gov
Quantum mechanical methods like Density Functional Theory (DFT) can be used to optimize the three-dimensional structures of proposed derivatives and calculate fundamental electronic properties. nih.gov This information is crucial for understanding molecular reactivity and can serve as input for more complex simulations. For material design, computational modeling could be used to predict how polymers derived from this compound would interact with surfaces or how they would perform under mechanical stress, guiding the design of new high-performance materials.
| Computational Technique | Description | Potential Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. nih.gov | Predicting molecular geometry, reactivity, and spectroscopic properties of new derivatives. |
| QSAR/QSPR | Statistical models linking molecular structure to a specific activity or property. pensoft.net | Predicting material properties (e.g., glass transition temperature, adhesive strength) to guide the design of new polymers. |
| Molecular Docking | Simulates the interaction between a small molecule and a larger receptor. | Exploring interactions with material surfaces or within a polymer matrix to predict adhesive and cohesive properties. nih.gov |
Q & A
Q. What are the recommended safety protocols for handling 2-(2,4,6-Trichlorophenoxy)ethanamine in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use a P95 respirator if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .
- Waste Disposal : Segregate waste in labeled containers and consult certified hazardous waste management services to prevent environmental contamination .
Q. How can the purity of this compound be assessed?
Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for baseline separation of impurities.
- Spectroscopy : Confirm structural integrity via -NMR (δ 3.4–3.8 ppm for ethanamine protons) and FT-IR (C-O-C stretch at 1240–1260 cm) .
- Melting Point : Compare observed melting point (e.g., 77°C for analogs) against literature values to detect solvates or polymorphs .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer :
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation .
- Humidity : Keep desiccated (RH < 30%) to avoid hydrolysis of the trichlorophenoxy group .
- Container : Use PTFE-lined caps to minimize interaction with atmospheric oxygen .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. IR) during structural elucidation be resolved?
Methodological Answer :
- Impurity Analysis : Perform LC-MS to identify contaminants (e.g., residual solvents or byproducts like 2,4,6-trichlorophenol) that may distort signals .
- Deuterated Solvents : Repeat NMR in DMSO-d or CDCl to assess solvent-induced shifts .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Q. What strategies improve yield in multi-step synthesis of this compound?
Methodological Answer :
- Intermediate Optimization : Use 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1) as a precursor. Optimize nucleophilic substitution with ethylamine via slow addition (0.5 mL/min) at 60°C in anhydrous THF .
- Catalysis : Introduce KCO as a base to enhance reaction efficiency (yield increase from 45% to 72%) .
- Workup : Employ liquid-liquid extraction (ethyl acetate/water, 3:1) to isolate the product while minimizing emulsion formation .
Q. How can environmental persistence and degradation pathways of this compound be evaluated?
Methodological Answer :
- Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25°C) for 48 hours. Monitor degradation via LC-MS; identify cleavage products (e.g., 2,4,6-trichlorophenol) .
- Photolysis : Expose to UV light (254 nm) in a quartz reactor. Quantify half-life using first-order kinetics .
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation potential under aerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
